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Overview
Description
Reichstein’s substance U, also known as 11-Deoxycortisol, is a glucocorticoid steroid hormone. It is an intermediate in the biosynthesis of cortisol, a vital hormone in the human body. This compound was first described by Tadeusz Reichstein in 1938 and is also referred to as Reichstein’s Substance S or Compound S .
Preparation Methods
The preparation of Reichstein’s substance U involves several steps:
Hydrogenation of D-glucose to D-sorbitol: This step uses nickel as a catalyst under high temperature and pressure conditions.
Microbial oxidation of D-sorbitol to L-sorbose: This step involves the use of acetobacter at pH 4-6 and 30°C.
Protection of hydroxyl groups in L-sorbose: This is achieved by forming an acetal with acetone and an acid to produce Diacetone-L-sorbose.
Organic oxidation with potassium permanganate: This step converts Diacetone-L-sorbose to Diprogulic acid, followed by heating with water to produce 2-Keto-L-gulonic acid.
Gamma lactonization: The final step involves ring-closing to form the desired compound.
Chemical Reactions Analysis
Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisol, a potent glucocorticoid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include potassium permanganate for oxidation and nickel catalysts for hydrogenation . The major products formed from these reactions are cortisol and other related glucocorticoids .
Scientific Research Applications
Reichstein’s substance U has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various glucocorticoids.
Biology: It plays a role in studying the biosynthesis pathways of steroid hormones.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of corticosteroids for pharmaceutical use.
Mechanism of Action
Reichstein’s substance U exerts its effects by acting as a precursor to cortisol. It is converted to cortisol by the enzyme 11β-hydroxylase . Cortisol then binds to glucocorticoid receptors, influencing various physiological processes such as metabolism, immune response, and stress response .
Comparison with Similar Compounds
Reichstein’s substance U is similar to other glucocorticoids such as:
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: The active form of cortisone, used in various medical treatments.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Reichstein’s substance U is unique due to its role as an intermediate in cortisol biosynthesis, making it crucial for understanding steroid hormone pathways .
Properties
CAS No. |
566-38-1 |
---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonyms |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origin of Product |
United States |
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